molecular formula C7H13NO B1267783 n,n-Dimethylcyclobutanecarboxamide CAS No. 57056-80-1

n,n-Dimethylcyclobutanecarboxamide

Cat. No. B1267783
CAS RN: 57056-80-1
M. Wt: 127.18 g/mol
InChI Key: KYJXFJJPTBJREV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves strategies to overcome or utilize the ring strain inherent to four-membered rings. For n,n-Dimethylcyclobutanecarboxamide and related compounds, methods have been developed to achieve high regio- and stereoselectivities. For example, studies have shown the spontaneous dimerization of allenes as an efficient route to synthesize substituted 1,2-dimethylenecyclobutanes, highlighting the role of captodative effects in achieving selectivity (Miao et al., 2015). Furthermore, direct bis-arylation via double C-H activation has been utilized to access trisubstituted cyclobutane scaffolds, demonstrating an auxiliary-aided diastereoselective Pd-catalyzed mechanism (Parella et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of cyclobutane derivatives, including those substituted with dimethyl groups, have been elucidated using various analytical techniques. Single crystal X-ray analysis has revealed that these molecules often adopt slightly distorted square-planar arrangements due to the ring strain and substituent effects (Shabir et al., 2020). Such studies are crucial for understanding the three-dimensional arrangement and potential reactivity of these compounds.

Chemical Reactions and Properties

Cyclobutane derivatives engage in a variety of chemical reactions, leveraging the ring strain for synthetic utility. The reactivity of n,n-Dimethylcyclobutanecarboxamide-like compounds includes participation in [2+2] cycloaddition reactions, demonstrating their potential as intermediates in the synthesis of more complex molecules. For instance, the formation of highly rigid beta-peptides through the incorporation of cyclobutane-1-carboxylic acids showcases the utility of these compounds in peptide synthesis (Izquierdo et al., 2005).

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

N,N-Dimethylcyclobutanecarboxamide has shown significant relevance in chemical reactivity and synthesis applications. For instance, it has been identified as a building block in the synthesis of various heterocyclic compounds. These compounds are not only diverse in structure but also exhibit biological activity, making them potentially useful in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

DNA-Intercalating Drug Research

In the realm of cancer research, derivatives of N,N-Dimethylcyclobutanecarboxamide have been studied for their DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative, is a new DNA-intercalating drug with a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This compound has been selected for clinical trial due to its promising preclinical activity against solid tumors (McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999).

Pharmaceutical Developments

N,N-Dimethylcyclobutanecarboxamide derivatives have also been explored in the development of new pharmaceuticals. For instance, a study on amenamevir, a derivative, focused on its use in the treatment of herpes zoster. This derivative was approved by Japan’s Ministry of Health, Labor and Welfare and is notable for its distinct mechanism of action from other synthetic nucleoside compounds used in herpes zoster treatment (Shoji et al., 2020).

Anticonvulsant Activity

Additionally, derivatives of N,N-Dimethylcyclobutanecarboxamide have been studied for their anticonvulsant properties. A study on the anticonvulsant activity of various compounds, including those derived from N,N-Dimethylcyclobutanecarboxamide, demonstrated their effectiveness in animal models. This suggests potential applications in the development of new treatments for epilepsy and related disorders (Ho, Crider, & Stables, 2001).

Safety And Hazards

The safety information for n,n-Dimethylcyclobutanecarboxamide includes several hazard statements such as H227, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-dimethylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8(2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJXFJJPTBJREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303134
Record name n,n-dimethylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethylcyclobutanecarboxamide

CAS RN

57056-80-1
Record name NSC156925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dimethylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
TH Kinstle - 1963 - search.proquest.com
EQUILIBRATION OF UNSATURATED ESTERS. PART I. SOME HIGHLY SUBSTITUTED ACYCLIC ESTERS. PART II. CYCLOALKYL-SUBSTITUTED ESTERS. EQUILIBRATION OF …
Number of citations: 0 search.proquest.com
JC Gilbert - 1966 - search.proquest.com
The thermolysis of six derivatives of cyclopropane has been investigated in an attempt to accomplish intramolecular capture of the 1, 3-trimethylene diradical proposed as an …
Number of citations: 0 search.proquest.com
S Ahmad, WN Washburn, AS Hernandez… - Journal of Medicinal …, 2016 - ACS Publications
The potent MCHR1 in vitro and in vivo antagonist activity of a series of cyclic tertiary alcohols derived from compound 2b is described. Subsequent pharmacokinetic and …
Number of citations: 8 pubs.acs.org
K Abd Zirvi - 1968 - search.proquest.com
I gratefully acknowledge the invaluable assistance and guidance which Dr. CH Jarboe has given toward my training and the com-pletion of this dissertation. I also thank the other …
Number of citations: 2 search.proquest.com

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